4-Hexen-1-ol, 5-methyl-2-methylene- 4-Hexen-1-ol, 5-methyl-2-methylene-
Brand Name: Vulcanchem
CAS No.: 80719-96-6
VCID: VC19293830
InChI: InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,9H,3,5-6H2,1-2H3
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

4-Hexen-1-ol, 5-methyl-2-methylene-

CAS No.: 80719-96-6

Cat. No.: VC19293830

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

4-Hexen-1-ol, 5-methyl-2-methylene- - 80719-96-6

Specification

CAS No. 80719-96-6
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name 5-methyl-2-methylidenehex-4-en-1-ol
Standard InChI InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,9H,3,5-6H2,1-2H3
Standard InChI Key FHNVFAPYEHSMHM-UHFFFAOYSA-N
Canonical SMILES CC(=CCC(=C)CO)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name 4-hexen-1-ol, 5-methyl-2-methylene- denotes a six-carbon chain with a hydroxyl group at position 1, a double bond between carbons 4 and 5, a methyl group at carbon 5, and a methylene (=CH2) group at carbon 2 . Alternative designations include 2-isopropyliden-5-methyl-hex-4-en-1-ol and isolavandulol, though these terms often reflect slight stereochemical or substituent variations .

Molecular Formula and Weight

The molecular formula is C9H16O, derived from the hexenol backbone with methyl and methylene substituents. The exact molecular weight is 140.23 g/mol, consistent with monoterpenoid alcohols .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC9H16O
Exact mass140.120 g/mol
PSA (Polar Surface Area)20.23 Ų
LogP (Partition Coefficient)2.67

Synthesis and Industrial Production

Grignard Reaction Pathways

A patented method (EP3901125B1) outlines the synthesis of structurally related terpenoids, such as lavandulol, via Grignard reagent intermediates . For 4-hexen-1-ol, 5-methyl-2-methylene-, a similar approach involves:

  • Allylic oxidation of prenol derivatives to introduce the 4-hexen backbone.

  • Methylene group incorporation using methyl magnesium bromide under anhydrous conditions .
    This method achieves yields exceeding 70% with high stereoselectivity, though purification requires fractional distillation due to byproduct formation .

Catalytic Isomerization

Alternative routes employ acid-catalyzed isomerization of lavandulol (2-isopropenyl-5-methyl-4-hexen-1-ol) to generate the methylene variant . Zeolite-based catalysts facilitate double-bond migration from the isopropenyl to methylene configuration, though this process is less efficient (<50% yield) .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is a colorless liquid at room temperature, with a boiling point estimated at 159–160°C based on analogous terpenoids . Its flash point of 61°C classifies it as a combustible liquid, necessitating storage in cool, ventilated environments .

Table 2: Thermal and Physical Properties

PropertyValueSource
Boiling point159–160°C
Flash point61°C
Density0.89–0.91 g/cm³
Refractive index1.467–1.473

Solubility and Reactivity

The hydroxyl and olefinic groups confer moderate hydrophilicity, with solubility in polar solvents like ethanol (≥50 mg/mL) and limited water solubility (<1 mg/mL) . The methylene group participates in Diels-Alder reactions, enabling applications in synthetic organic chemistry .

Applications and Industrial Relevance

Flavor and Fragrance Industry

As a stereoisomer of lavandulol, this compound contributes to floral and herbal scent profiles in perfumes and essential oils . Its low odor threshold (≈0.1 ppm) makes it valuable in microencapsulated fragrance formulations .

Pharmaceutical Intermediates

The methylene group’s electrophilic reactivity allows functionalization into anti-inflammatory terpenoids, though clinical applications remain exploratory . Patent EP3901125B1 highlights its role in synthesizing carboxylate esters for topical analgesics .

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